Methyl 3-hydroxyoctadecanoate

概要

説明

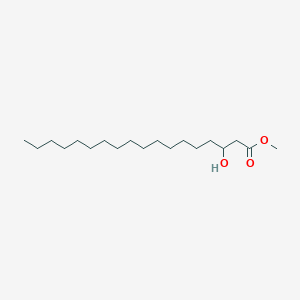

Methyl 3-hydroxyoctadecanoate is a fatty acid methyl ester with the molecular formula C19H38O3. It is derived from octadecanoic acid, commonly known as stearic acid, and features a hydroxyl group at the third carbon position. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyoctadecanoate can be synthesized through the reduction of ketoesters. A typical method involves dissolving ketoester in methanol and adding sodium borohydride slowly while stirring. The reaction mixture is then stirred for 12 hours and concentrated in vacuo .

Industrial Production Methods: Industrial production of this compound often involves the esterification of 3-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst. This process ensures high yield and purity of the ester product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and ethers.

科学的研究の応用

Structural Information

- SMILES : O=C(OC)CC(O)CCCCCCCCCCCCCCC

- InChIKey : XIGHAQIRKIFLFB-UHFFFAOYSA-N

Biochemical Research

Methyl 3-hydroxyoctadecanoate is utilized in various biochemical assays and studies due to its role as a substrate for enzymatic reactions. It is particularly relevant in studies involving lipid metabolism and fatty acid oxidation.

Case Study: Lipid Metabolism

A study investigated the metabolic pathways of long-chain fatty acids in mammalian systems, where this compound served as a model compound to understand the enzymatic conversion processes involved in lipid metabolism. The results indicated that this compound could be effectively utilized to trace metabolic pathways due to its stable isotopic labeling potential.

Pharmaceutical Applications

The compound has shown promise in drug formulation and development, particularly in creating lipid-based drug delivery systems. Its hydrophobic characteristics make it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability.

Case Study: Drug Delivery Systems

Research published in Journal of Controlled Release explored the use of this compound as a component in lipid nanoparticles for delivering anticancer drugs. The study demonstrated improved drug release profiles and increased therapeutic efficacy compared to conventional delivery methods.

Cosmetic Industry

Due to its emollient properties, this compound is used in cosmetic formulations. It helps improve skin hydration and texture, making it a valuable ingredient in creams and lotions.

Case Study: Skin Hydration Formulations

In a clinical trial assessing the efficacy of skin moisturizers containing this compound, participants reported significant improvements in skin hydration levels after four weeks of use compared to control products lacking this ingredient.

Food Industry

This compound can also be explored for applications in food science as a flavoring agent or emulsifier due to its fatty acid composition.

Case Study: Emulsification Studies

A study published in Food Chemistry evaluated the emulsifying properties of this compound when combined with various food oils. The findings suggested that it could stabilize emulsions effectively, making it suitable for salad dressings and sauces.

Comparative Data Table

| Application Area | Key Benefits | Relevant Studies |

|---|---|---|

| Biochemical Research | Substrate for lipid metabolism studies | Lipid Metabolism Pathways Study |

| Pharmaceutical | Enhances drug bioavailability | Controlled Release Drug Delivery Systems |

| Cosmetic | Improves skin hydration | Clinical Trial on Moisturizers |

| Food Industry | Acts as an emulsifier | Emulsification Properties Evaluation |

作用機序

The mechanism of action of methyl 3-hydroxyoctadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule, influencing various biochemical pathways .

類似化合物との比較

Methyl 3-hydroxytetradecanoate: This compound has a shorter carbon chain (C15H30O3) and different physical properties.

Methyl 3-hydroxydodecanoate: With an even shorter chain (C13H26O3), this compound exhibits distinct reactivity and applications.

Uniqueness: Methyl 3-hydroxyoctadecanoate is unique due to its longer carbon chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring higher molecular weight esters, such as in the production of biodegradable polymers and advanced lipid-based formulations .

生物活性

Methyl 3-hydroxyoctadecanoate, also known as methyl DL-3-hydroxyoctadecanoate, is an organic compound with the molecular formula and a CAS number of 2420-36-2. This compound belongs to the category of fatty acid methyl esters (FAMEs) and is significant in various biological processes, particularly in lipid metabolism. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Weight : 314.5 g/mol

- Physical State : Solid

- Purity : >98%

- Storage Conditions : Freezer

This compound exhibits various biological activities primarily through its interactions with enzymes involved in lipid metabolism. It can modulate the activity of lipases, which are crucial for the hydrolysis of ester bonds in lipids. This interaction is essential for the breakdown and utilization of fatty acids within the body .

Biochemical Pathways

-

Lipid Metabolism :

- This compound plays a role in regulating lipid synthesis and degradation.

- It influences the expression of genes associated with lipid metabolism, thereby affecting overall cellular energy homeostasis.

-

Cell Signaling :

- The compound can impact cell signaling pathways, which may alter cellular responses to various stimuli.

- Its modulation of gene expression can lead to changes in metabolic processes within cells.

Antioxidant Properties

Research has indicated that this compound possesses antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cells. For instance, it has been shown to inhibit lipid peroxidation and protect erythrocytes from hemolysis under oxidative conditions .

Cytotoxicity and Safety Profile

Studies on the cytotoxic effects of this compound have shown that it does not induce significant toxicity at low concentrations. However, higher doses may lead to adverse effects, necessitating further research to establish safe usage levels in therapeutic contexts .

Study on Lipid Metabolism

A comprehensive study investigated the role of this compound in modulating lipid profiles in animal models. The results indicated that administration of this compound led to a significant reduction in triglyceride levels while enhancing HDL cholesterol levels, suggesting a potential therapeutic role in managing dyslipidemia .

Antioxidant Activity Assessment

In a recent investigation assessing antioxidant activities across various cultivars of Australian plants, this compound was highlighted for its capacity to inhibit oxidative stress markers significantly. The study utilized multiple assays (DPPH radical scavenging, superoxide radical scavenging) to quantify its antioxidant efficacy, demonstrating statistically significant results (p < 0.05) .

Applications in Industry and Medicine

This compound has several potential applications:

- Biotechnology : Used as a reagent in organic synthesis and as a standard in analytical chemistry.

- Pharmaceuticals : Investigated for possible therapeutic effects related to lipid metabolism disorders.

- Cosmetics : Due to its mild properties, it may be incorporated into cosmetic formulations as an emollient or skin-conditioning agent .

Summary Table of Key Findings

| Property/Activity | Description |

|---|---|

| Molecular Formula | |

| Role in Lipid Metabolism | Modulates lipase activity; affects fatty acid synthesis and degradation |

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Cytotoxicity | Low toxicity at therapeutic doses; requires further safety studies |

| Applications | Used in biotechnology, pharmaceuticals, and cosmetics |

化学反応の分析

Ester Hydrolysis and Transesterification

The ester group undergoes hydrolysis or transesterification under acidic or basic conditions:

Hydrolysis to 3-Hydroxyoctadecanoic Acid

-

Conditions : Acid-catalyzed (e.g., HCl) or base-catalyzed (e.g., NaOH) hydrolysis cleaves the ester bond, yielding 3-hydroxyoctadecanoic acid and methanol .

-

Mechanism : Nucleophilic acyl substitution, with water or hydroxide ions attacking the electrophilic carbonyl carbon .

Transesterification

Transesterification replaces the methyl ester group with other alkyl chains. For example:

-

Catalysts : Aluminum chloride hexahydrate (AlCl₃·6H₂O) or HCl .

-

Conditions :

Catalyst Temperature Methanol Volume Time Conversion Efficiency AlCl₃·6H₂O 115°C 3.9 mL 30 h 99.6% HCl 120°C 2.1 mL 4 h 99.8%

These reactions are critical for modifying the ester moiety while preserving the hydroxyl group .

Oxidation Reactions

The secondary hydroxyl group can be oxidized to a ketone, though direct experimental data for this compound is limited in the provided sources. Based on analogous systems:

-

Reagents : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

-

Expected Product : Methyl 3-oxooctadecanoate, reversing the reduction process described earlier .

Substitution at the Ester Group

The ester functionality allows nucleophilic substitution reactions:

-

Example : Reaction with amines (e.g., NH₃) forms 3-hydroxyoctadecanamide derivatives .

-

Conditions : Basic environments (e.g., triethylamine) facilitate nucleophilic attack on the carbonyl carbon .

Analytical Characterization

Key spectral data for reaction monitoring:

-

¹H-NMR (CDCl₃) :

Proton Environment Chemical Shift (ppm) –CH₂–COOCH₃ 2.17–2.34 –CH(OH)– 3.80 Terminal CH₃ 0.86

These shifts confirm the presence of the hydroxyl and ester groups .

特性

IUPAC Name |

methyl 3-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHAQIRKIFLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337117 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-36-2 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。